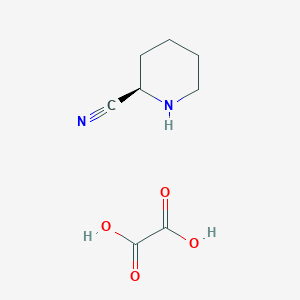

(2R)-piperidine-2-carbonitrile; oxalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-piperidine-2-carbonitrile; oxalic acid: is a compound that combines two distinct chemical entities: (2R)-piperidine-2-carbonitrile and oxalic acid (2R)-piperidine-2-carbonitrile is a chiral piperidine derivative with a nitrile group at the second position, while oxalic acid is a simple dicarboxylic acid with the chemical formula C2H2O4

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2R)-piperidine-2-carbonitrile: The synthesis of (2R)-piperidine-2-carbonitrile typically involves the chiral resolution of racemic piperidine-2-carbonitrile or the asymmetric synthesis using chiral catalysts. One common method is the hydrogenation of 2-cyanopyridine using a chiral catalyst to obtain the (2R)-enantiomer.

Oxalic Acid: Oxalic acid can be synthesized through various methods, including the oxidation of carbohydrates, the reaction of carbon monoxide with sodium hydroxide, and the electrochemical reduction of carbon dioxide. .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water. This reaction is often catalyzed by strong oxidizing agents such as potassium permanganate.

Reduction: Oxalic acid can be reduced to formic acid and carbon monoxide. This reaction can be catalyzed by metals such as platinum or palladium.

Substitution: (2R)-piperidine-2-carbonitrile can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Platinum, palladium, hydrogen gas.

Substitution: Amines, alcohols, strong bases.

Major Products

Oxidation of Oxalic Acid: Carbon dioxide, water.

Reduction of Oxalic Acid: Formic acid, carbon monoxide.

Substitution of (2R)-piperidine-2-carbonitrile: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: : (2R)-piperidine-2-carbonitrile is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Oxalic acid is used as a reducing agent, a bleaching agent, and a precursor for the synthesis of other chemicals such as glycolic acid .

Biology: : Oxalic acid plays a role in the metabolism of plants and microorganisms. It is involved in the regulation of calcium levels and the formation of calcium oxalate crystals in plants .

Medicine: Oxalic acid is used in the treatment of certain medical conditions, such as kidney stones, by promoting the dissolution of calcium oxalate crystals .

Industry: : Oxalic acid is used in various industrial processes, including metal cleaning, textile processing, and wastewater treatment. It is also used as a precursor for the production of polymers and other chemicals .

Mecanismo De Acción

(2R)-piperidine-2-carbonitrile: : The mechanism of action of (2R)-piperidine-2-carbonitrile derivatives in medicinal applications often involves the modulation of neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation. These compounds can act as agonists or antagonists of specific receptors, leading to changes in neurotransmitter levels and signaling pathways.

Oxalic Acid: : Oxalic acid acts as a chelating agent, binding to metal ions such as calcium and forming insoluble complexes. This property is utilized in various applications, including the treatment of metal poisoning and the removal of metal ions from solutions .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Other piperidine derivatives, such as piperidine-2-carboxylic acid and piperidine-2-methanol, share structural similarities with (2R)-piperidine-2-carbonitrile but differ in their functional groups and reactivity.

Dicarboxylic Acids: Other dicarboxylic acids, such as malonic acid and succinic acid, are similar to oxalic acid in having two carboxyl groups but differ in their carbon chain length and chemical properties

Uniqueness

(2R)-piperidine-2-carbonitrile: The presence of the nitrile group and the chiral center at the second position makes (2R)-piperidine-2-carbonitrile unique among piperidine derivatives. This structural feature imparts specific reactivity and biological activity to the compound.

Oxalic Acid: Oxalic acid is unique among dicarboxylic acids due to its strong acidity and ability to form stable complexes with metal ions. .

Actividad Biológica

(2R)-Piperidine-2-carbonitrile; oxalic acid, often referred to as (2R)-piperidine-2-carbonitrile hemioxalate, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring with a cyano group attached at the second carbon and is associated with oxalic acid, which enhances its reactivity and biological properties.

Chemical Structure and Properties

The structural formula of (2R)-piperidine-2-carbonitrile hemioxalate can be represented as follows:

This indicates the presence of two oxalate groups, contributing to its acidic properties and potential interactions in biological systems.

Biological Activity

Research has indicated that (2R)-piperidine-2-carbonitrile hemioxalate exhibits various biological activities , making it a candidate for further pharmacological exploration. Initial studies suggest potential antimicrobial , antitumor , and neuroprotective effects, which are summarized in the following table:

The exact mechanism of action for (2R)-piperidine-2-carbonitrile hemioxalate is not fully understood, but it is believed to involve interactions with key biological targets such as:

- Proto-oncogene tyrosine-protein kinase Src : This interaction may play a role in its antitumor activity.

- Calcium Metabolism : Oxalic acid’s involvement in regulating calcium levels could contribute to its biological effects, particularly in plant and microbial systems.

Pharmacokinetics

Pharmacokinetic studies indicate that oxalic acid is produced endogenously through the metabolism of glyoxylic acid or ascorbic acid. The compound's low molecular weight allows for efficient absorption and distribution within biological systems, although specific pharmacokinetic parameters for (2R)-piperidine-2-carbonitrile hemioxalate remain under investigation.

Case Studies

- Antimycobacterial Activity : A study demonstrated that derivatives of piperidine compounds showed significant activity against M. tuberculosis, with some exhibiting selective toxicity towards bacterial cells while being non-toxic to human keratinocytes (IC50 > 50 µg/mL) .

- Neuroprotective Effects : Research on structurally similar compounds has indicated potential neuroprotective properties, suggesting that modifications to the piperidine structure can enhance efficacy against neurodegenerative conditions.

Propiedades

IUPAC Name |

oxalic acid;(2R)-piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSPZJUZKAACN-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.